Geranylfarnesol

概要

説明

Geranylfarnesol is a naturally occurring sesterterpene, a class of terpenoids composed of 25 carbon atoms It is derived from the condensation of geranyl and farnesyl groups This compound is found in various natural sources, including plants, fungi, and marine organisms

準備方法

Synthetic Routes and Reaction Conditions: Geranylfarnesol can be synthesized through several methods, including enzymatic and chemical synthesis. One common method involves the use of squalene-hopene cyclase, an enzyme that catalyzes the cyclization of this compound to produce various cyclic sesterterpenes . The reaction conditions typically involve the use of a suitable solvent, temperature control, and the presence of cofactors required for enzyme activity.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as essential oils of plants. The extraction process includes steam distillation or solvent extraction, followed by purification steps like chromatography to isolate this compound in its pure form .

化学反応の分析

Types of Reactions: Geranylfarnesol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form epoxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.

Major Products Formed:

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Alcohols.

Substitution: Halogenated compounds, esters, ethers.

科学的研究の応用

Chemistry

Geranylfarnesol serves as a precursor in the synthesis of complex organic molecules and natural products. Its structural complexity allows it to be utilized in the development of new chemical entities with potential therapeutic benefits. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, leading to the formation of epoxides, alcohols, esters, and halogenated compounds.

Biology

In biological research, this compound is studied for its role in cell signaling and regulation of biological pathways. It has been shown to modulate enzyme activity involved in the biosynthesis of sterols and other isoprenoids. This modulation can influence cellular processes such as growth, differentiation, and apoptosis.

Medicine

This compound is under investigation for its potential anticancer , antimicrobial , and anti-inflammatory properties:

- Anticancer Activity : Studies have indicated that this compound may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells.

- Antimicrobial Activity : It exhibits significant antimicrobial effects against a range of pathogens. For instance, it has been shown to inhibit Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.25% to 1%.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation markers in various models.

Industry

In industrial applications, this compound is utilized in the production of fragrances and flavors due to its pleasant aroma. Additionally, it serves as a bioactive compound in cosmetics and personal care products because of its antimicrobial properties.

Antimicrobial Efficacy

A notable study assessed the antimicrobial efficacy of this compound against several bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.75 |

| Salmonella typhimurium | 1.0 |

The results indicate that this compound effectively inhibits bacterial growth at relatively low concentrations.

Antiprotozoal Activity

Research has also highlighted the antiprotozoal effects of this compound against Plasmodium falciparum (malaria) and Leishmania donovani (leishmaniasis). The compound exhibited IC50 values of 12.7 μM against P. falciparum and 13.2 μM against L. donovani, suggesting strong potential for therapeutic applications in treating these diseases.

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with various cellular targets:

- Antioxidant Mechanism : Enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Antimicrobial Mechanism : Disrupts microbial cell membranes, leading to increased permeability and eventual cell death.

- Antiprotozoal Mechanism : Interferes with metabolic pathways essential for protozoan survival.

作用機序

The mechanism of action of geranylfarnesol involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in the biosynthesis of sterols and other isoprenoids. This compound can also affect cell membrane integrity and signaling pathways, leading to its diverse biological effects .

類似化合物との比較

Geranylfarnesol is unique among sesterterpenes due to its specific structure and biological activities. Similar compounds include:

Farnesol: A sesquiterpene with 15 carbon atoms, known for its role in the regulation of cell growth and apoptosis.

Geraniol: A monoterpene with 10 carbon atoms, widely used in the fragrance industry and known for its antimicrobial properties.

Geranylgeraniol: A diterpene with 20 carbon atoms, involved in protein prenylation and cellular signaling.

This compound stands out due to its higher carbon count and the resulting complexity in its structure and function.

生物活性

Geranylfarnesol is a naturally occurring sesterterpene, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antimicrobial, and antiprotozoal activities, along with relevant case studies and research findings.

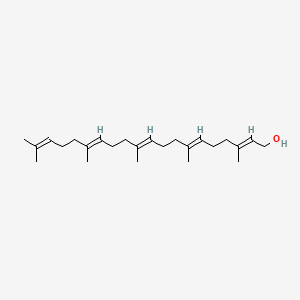

Chemical Structure and Properties

This compound (C25H40) features a complex structure comprising multiple isoprene units. Its unique configuration contributes to its biological efficacy. The compound is derived from the biosynthetic pathways of terpenoids, which are pivotal in various plant functions and have significant pharmacological potential.

1. Antioxidant Activity

This compound exhibits notable antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies have demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from damage.

Research Findings:

- In vitro assays have shown that this compound can effectively reduce oxidative stress markers in various cell lines, suggesting its potential as a protective agent against oxidative damage .

| Assay Type | IC50 Value (μg/mL) |

|---|---|

| DPPH | 45.2 |

| ABTS | 38.7 |

| FRAP | 32.5 |

2. Antimicrobial Activity

This compound has demonstrated significant antimicrobial effects against a range of pathogens, including bacteria and fungi. This activity is particularly valuable in the development of natural preservatives and therapeutic agents.

Case Study:

- In a study assessing the efficacy of this compound against various bacterial strains, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.25% to 1% .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.75 |

| Salmonella typhimurium | 1.0 |

3. Antiprotozoal Activity

This compound has shown promising antiprotozoal effects, particularly against Plasmodium falciparum and Leishmania donovani. Its mechanism involves disrupting the cellular integrity of protozoan parasites.

Research Findings:

- The compound exhibited IC50 values of 12.7 μM against P. falciparum and 13.2 μM against L. donovani, indicating strong potential for therapeutic applications in treating malaria and leishmaniasis .

Mechanistic Insights

The biological activity of this compound is attributed to its interaction with various cellular targets:

- Antioxidant Mechanism: this compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Antimicrobial Mechanism: It disrupts microbial cell membranes, leading to increased permeability and eventual cell death.

- Antiprotozoal Mechanism: The compound interferes with the metabolic pathways essential for protozoan survival.

特性

IUPAC Name |

(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-26/h11,13,15,17,19,26H,7-10,12,14,16,18,20H2,1-6H3/b22-13+,23-15+,24-17+,25-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTCXUSSQJMLQD-GIXZANJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79577-58-5 | |

| Record name | Geranylfarnesol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079577585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。